N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide
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Overview
Description
N’-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an ethoxyphenyl group and a methoxyanilino group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route for this compound involves the reaction of 4-ethoxybenzaldehyde with 2-(4-methoxyanilino)butanohydrazide in ethanol, using acetic acid as a catalyst .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach for producing Schiff base hydrazones on an industrial scale involves similar condensation reactions. These reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N’-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. Additionally, its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and potential pharmaceutical applications .
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-methoxyanilino)butanamide |
InChI |
InChI=1S/C20H25N3O3/c1-4-19(22-16-8-12-17(25-3)13-9-16)20(24)23-21-14-15-6-10-18(11-7-15)26-5-2/h6-14,19,22H,4-5H2,1-3H3,(H,23,24)/b21-14+ |
InChI Key |
HMTDBNPYMWMZIW-KGENOOAVSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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